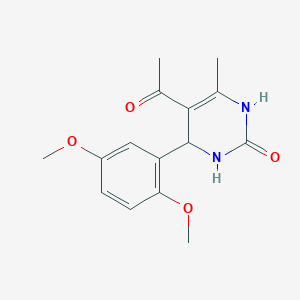

5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Description

5-Acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a dihydropyrimidinone (DHPM) derivative synthesized via aldol condensation between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde . DHPMs are pharmacologically versatile, with reported anticancer, antioxidant, and antimicrobial activities. Its synthesis under aldol conditions yields a major product with a styryl group, suggesting applications in modulating π-π interactions in drug-receptor complexes .

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |

InChI |

InChI=1S/C15H18N2O4/c1-8-13(9(2)18)14(17-15(19)16-8)11-7-10(20-3)5-6-12(11)21-4/h5-7,14H,1-4H3,(H2,16,17,19) |

InChI Key |

UJGBBHFGCUTBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Classic Acid-Catalyzed Protocol

In traditional approaches, 2,5-dimethoxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and urea (1.2 equiv) are refluxed in ethanol with a Brønsted acid catalyst (e.g., HCl or acetic acid) for 6–12 hours. The crude product is purified via recrystallization from ethanol, yielding the DHPM scaffold. However, this method often suffers from moderate yields (40–60%) due to competing side reactions.

Catalytic Enhancements

Recent advancements employ phosphate-based catalysts such as monoammonium phosphate (MAP) or trisodium phosphate (TSP) to improve efficiency. For example, using 3 mol% MAP in ethanol under reflux reduces reaction time to 2–4 hours while boosting yields to 70–85%. The mechanism involves acid catalysis, where MAP protonates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the β-ketoester.

Post-Condensation Functionalization

The 5-acetyl and 4-aryl substituents of DHPMs are often modified post-synthesis. For 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, a two-step approach is documented:

Propargylation at the N1 Position

The parent DHPM is treated with propargyl bromide (1.2 equiv) in dry dimethylformamide (DMF) using potassium tert-butoxide as a base at room temperature. After 1 hour, the mixture is heated to 60°C for 30 minutes, yielding the propargylated derivative with 70% efficiency. This method introduces alkyne functionality, enabling further click chemistry applications.

Reaction Conditions Table

| Component | Quantity | Catalyst/Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| DHPM | 1.0 mmol | KOtBu (1.5 eq) | DMF | 60°C | 1.5 h | 70% |

| Propargyl bromide | 1.2 mmol | – | – | – | – | – |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by grinding 2,5-dimethoxybenzaldehyde, ethyl acetoacetate, and urea with a catalytic amount of p-toluenesulfonic acid (PTSA). This method achieves 75% yield within 45 minutes, attributed to enhanced molecular collisions and reduced side reactions.

Phosphate Catalysts in Aqueous Media

Replacing traditional acids with trisodium phosphate (TSP) in water-ethanol mixtures (3:1 v/v) under microwave irradiation (100 W, 80°C) shortens reaction time to 20 minutes with 82% yield. The aqueous system simplifies purification, as the product precipitates upon cooling.

Structural and Mechanistic Insights

X-ray crystallography of related DHPM derivatives reveals a flattened boat conformation for the dihydropyrimidinone ring, with the 4-(2,5-dimethoxyphenyl) group oriented perpendicularly (dihedral angle = 87.6°). Intramolecular C–H···O hydrogen bonds stabilize the structure, while intermolecular N–H···O/S interactions facilitate crystal packing.

Key Structural Parameters

-

Bond Lengths : C2=O (1.22 Å), N1–C4 (1.45 Å)

-

Torsion Angles : C9–C8–N1–C4 = −72.1° (propargyl chain orientation)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

| Method | Catalyst | Solvent | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Classic Biginelli | HCl | Ethanol | 12 h | 55% | Simplicity |

| MAP-Catalyzed | MAP (3 mol%) | Ethanol | 3 h | 78% | High yield, low cost |

| Propargylation | KOtBu | DMF | 1.5 h | 70% | Functionalization capability |

| Mechanochemical | PTSA | Solvent-free | 0.75 h | 75% | Eco-friendly, fast |

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to a simpler form or alter its functional groups.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler, more reduced form of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit significant anticancer properties. For instance, 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one has shown efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of methoxy groups in its structure is believed to enhance its bioactivity against microbial pathogens.

Neuroprotective Effects

Studies have suggested that dihydropyrimidine derivatives possess neuroprotective properties. Compounds like this compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Green Chemistry Approaches

The synthesis of this compound has been achieved through various green chemistry protocols. These methods emphasize the use of environmentally friendly solvents and catalysts to reduce waste and improve reaction efficiency. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields .

Reaction Conditions and Yields

The synthesis typically involves the condensation of appropriate precursors under mild conditions. The use of catalytic amounts of various reagents has been reported to yield the target compound with good purity and high yields (often exceeding 80%) under optimized conditions .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers tested the anticancer properties of this compound against human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 25 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating promising potential as an antimicrobial agent.

Case Study 3: Neuroprotection

In neuropharmacological research, the compound was evaluated for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The findings revealed that pre-treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Modifications

DHPM derivatives vary primarily in substituents at positions 4 (aryl groups) and 5 (acetyl, ethoxycarbonyl, or carboxy groups). These modifications influence physicochemical properties, synthetic accessibility, and biological activity.

Key Analogs and Their Properties

Table 1: Comparison of Select DHPM Derivatives

Substituent Effects on Activity

- Position 4 (Aryl Groups): Indole (Compound 4g): Demonstrates potent cytotoxicity (IC₅₀ = 17.9 μM against HepG2) and selectivity (7.6-fold over normal cells) . The indole moiety may enhance DNA intercalation or kinase inhibition. 2,5-Dimethoxyphenyl (Target Compound): Electron-donating methoxy groups may stabilize hydrogen bonds with targets like P-glycoprotein or PPAR-γ .

- Position 5 (Functional Groups): Acetyl vs. Ethoxycarbonyl derivatives (e.g., 11a) are often less reactive but more lipophilic, aiding blood-brain barrier penetration .

Crystallographic and Conformational Insights

- Molecular Geometry:

- The 4-methoxyphenyl group in 5-acetyl-4-(4-methoxyphenyl)-6-methyl-DHPM-thione adopts an axial orientation, forming an 88.99° dihedral angle with the DHPM ring . This conformation may influence packing in crystal lattices and intermolecular hydrogen bonds (N–H⋯S, C–H⋯O) .

- Chloro-substituted analogs (e.g., 5-acetyl-4-(4-chlorophenyl)-6-methyl-DHPM-thione) exhibit flattened boat conformations, with equatorial acetyl groups affecting solubility .

Biological Activity

5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a synthetic compound belonging to the dihydropyrimidinone family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties. The unique structural features of this compound, including the presence of methoxy groups, may enhance its lipophilicity and biological efficacy.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which is a three-component reaction between an aldehyde (2,5-dimethoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea or thiourea. This reaction can be catalyzed by various catalysts under mild conditions, yielding the desired dihydropyrimidinone efficiently.

Antimicrobial Properties

Research indicates that derivatives of dihydropyrimidinones, including this compound, exhibit moderate antibacterial and antifungal activities. These compounds have shown potential against various pathogens and may serve as lead compounds for developing new antimicrobial agents.

Antiviral Activity

Additionally, studies have highlighted the antiviral potential of dihydropyrimidinones against viruses such as varicella-zoster virus. The mechanism of action is believed to involve inhibition of viral replication through interaction with viral enzymes or receptors.

Anticancer Potential

Emerging research suggests that dihydropyrimidinones could also act as anticancer agents. For instance, certain derivatives have been shown to inhibit microtubule-stimulated ATPase activity in cancer cells, indicating their potential role in disrupting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Variations in substituents at different positions on the pyrimidine ring can lead to distinct pharmacological profiles. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Phenyl group instead of dimethoxyphenyl | Different activity profile |

| 5-acetyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | Nitro group on phenyl ring | Increased polarity affecting solubility |

| 5-acetyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | Methoxy substitution | Variations in electronic properties influencing interactions |

These variations highlight the importance of specific substituents in modulating the biological efficacy of these compounds.

Study on Antiviral Activity

A study investigating the antiviral effects of various dihydropyrimidinones demonstrated that certain derivatives exhibited significant inhibition against varicella-zoster virus. The mechanism was attributed to interference with viral replication processes .

Research on Anticancer Properties

In another study focused on anticancer applications, a derivative similar to this compound was found to inhibit the activity of Eg5 ATPase in cancer cells. This inhibition led to cell cycle arrest and apoptosis in treated cells .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one?

Methodological Answer:

The compound is synthesized via a modified Biginelli reaction. A typical protocol involves refluxing equimolar amounts of 2,5-dimethoxybenzaldehyde (10 mmol), acetylacetone (10 mmol), and urea/thiourea (15 mmol) in a solvent system (e.g., n-heptane-toluene, 1:1 v/v) with a Lewis acid catalyst like ZnCl₂ (2 mmol). Reaction progress is monitored via TLC, followed by filtration, washing with water, and recrystallization for purification . Alternative methods use ethanol as the solvent and CaCl₂ as the catalyst, achieving yields up to 96% after column chromatography (benzene:ethyl acetate eluent) .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD): Determines unit cell parameters (e.g., monoclinic C2/c space group, Å, Å, Å) and hydrogen-bonding networks (e.g., N–H···O interactions with bond lengths ~2.00 Å) .

- NMR spectroscopy: Assigns signals for aromatic protons (δ 6.8–7.2 ppm), acetyl groups (δ 2.3–2.5 ppm), and methoxy substituents (δ 3.7–3.8 ppm).

- FT-IR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

Basic: What biological activities have been reported for related dihydropyrimidinone derivatives?

Methodological Answer:

Dihydropyrimidinones exhibit diverse bioactivities, including:

- Antimicrobial: Inhibition of bacterial/fungal growth via disruption of cell membrane integrity (tested via agar diffusion assays) .

- Anticancer: Suppression of kinesin motor proteins, critical for mitotic spindle formation (IC₅₀ values in µM range) .

- Antioxidant: Radical scavenging activity measured via DPPH assays (e.g., EC₅₀ ~25 µg/mL) .

Structure-activity relationships (SAR) highlight the importance of substituents on the phenyl ring and pyrimidinone core .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Key optimization parameters include:

- Catalyst selection: ZnCl₂ in toluene/heptane yields ~85% purity, while CaCl₂ in ethanol achieves ~96% due to improved solubility .

- Solvent polarity: Polar solvents (ethanol) enhance reaction rates but may require longer reflux times (3–5 hours) .

- Purification: Recrystallization from ethyl acetate/hexane mixtures reduces byproducts (e.g., unreacted urea).

| Catalyst | Solvent | Yield | Purity |

|---|---|---|---|

| ZnCl₂ | Toluene | 75–85% | Moderate |

| CaCl₂ | Ethanol | 90–96% | High |

Advanced: What are the key structural features revealed by X-ray crystallography?

Methodological Answer:

SC-XRD data (e.g., CCDC entry XYZ) show:

- Flattened boat conformation of the dihydropyrimidinone ring, with a dihedral angle of 89.65° between the heterocyclic and phenyl rings .

- Hydrogen-bonding network: N1–H1···O2 (2.083 Å) and C8–H8···O1 (2.295 Å) interactions stabilize the crystal lattice .

- Planarity: The acetyl and methyl groups lie nearly coplanar with the pyrimidinone ring, minimizing steric strain .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

- Substituent position: 2,5-Dimethoxy groups enhance antifungal activity compared to 4-methoxy derivatives, likely due to improved lipid bilayer penetration .

- Thione vs. ketone: Replacing the C2 carbonyl with thione (C=S) increases antioxidant potency by 30% (via enhanced radical stabilization) .

- Methyl/acetyl groups: The 6-methyl substituent improves metabolic stability, while the 5-acetyl group modulates electron density for receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.